5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
5-[(5-Bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a brominated thiophene sulfonyl group. The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic system comprising two nitrogen-containing rings, which is frequently functionalized to modulate electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S2/c11-9-1-2-10(17-9)18(15,16)13-5-6-14-8(7-13)3-4-12-14/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVURLVXHKJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole with 1,2-Diketones
The pyrazolo[1,5-a]pyrazine scaffold is efficiently constructed via cyclocondensation between 3-aminopyrazole and 1,2-diketones under acidic conditions. For example, reacting 3-aminopyrazole with 2,3-butanedione in acetic acid yields 5-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (Fig. 1A). Key parameters include:
- Temperature : 80–100°C
- Catalyst : p-Toluenesulfonic acid (10 mol%)
- Yield : 68–72%
This method provides a versatile entry to substituted derivatives but requires subsequent functionalization at position 5 for sulfonyl group installation.
[4+2] Cycloaddition of N-Propargylic Sulfonylhydrazones
Recent advances in pericyclic reactions enable the synthesis of pyrazolo[1,5-a]pyrimidines via Cu(I)-catalyzed [4+2] cycloaddition. Adapting this strategy, N-propargylic sulfonylhydrazones undergo intramolecular Diels-Alder reactions to form bicyclic frameworks (Fig. 1B). While originally developed for pyrimidines, replacing the pyrimidine-forming dienophile with a pyrazine precursor could yield the desired core.
Sulfonation Strategies at Position 5
Direct Sulfonation Using Chlorosulfonic Acid
Electrophilic sulfonation of the pyrazolo[1,5-a]pyrazine core at position 5 is achievable with chlorosulfonic acid (ClSO3H). The reaction proceeds via a two-step mechanism:
- Sulfonation : Electrophilic attack at the electron-rich C5 position, forming a sulfonic acid intermediate.
- Chlorination : Treatment with PCl5 converts the sulfonic acid to sulfonyl chloride.
Conditions :
- Reagents : ClSO3H (2 eq), PCl5 (1.5 eq)
- Solvent : Dichloromethane, 0°C → rt
- Yield : 55–60%
This method is limited by regioselectivity, as competing sulfonation at other positions may occur.
Oxidative Thiol-to-Sulfonyl Conversion
An alternative route involves introducing a thiol (-SH) group at position 5, followed by oxidation to sulfonyl (-SO2-). For example:
- Thiolation : Treating 5-bromo-pyrazolo[1,5-a]pyrazine with NaSH in DMF.
- Oxidation : Using oxone (2 eq) in aqueous THF to yield the sulfonyl derivative.
Advantages :
- Higher regioselectivity compared to direct sulfonation.
- Compatible with sensitive functional groups.
Synthesis of 5-Bromo-2-thiophenesulfonyl Chloride
The 5-bromothiophene-2-sulfonyl moiety is synthesized via sequential bromination and sulfonation:
Bromination of Thiophene
Bromination of thiophene at position 5 is achieved using N-bromosuccinimide (NBS) under radical conditions:
- Reagents : NBS (1.1 eq), AIBN (0.1 eq)
- Solvent : CCl4, reflux, 6 h
- Yield : 85%
Sulfonation with Chlorosulfonic Acid
Sulfonation of 5-bromothiophene at position 2 proceeds via electrophilic substitution:
- Reagents : ClSO3H (1.5 eq), 0°C → rt
- Workup : Quench with ice water, extract with CH2Cl2
- Yield : 78%
Coupling Strategies for Sulfonyl Group Installation
Ullmann-Type C–S Coupling
Copper-catalyzed coupling of 5-bromo-2-thiophenesulfonyl chloride with pyrazolo[1,5-a]pyrazine-5-boronic acid enables C–S bond formation:
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : K2CO3 (2 eq)
- Solvent : DMSO, 110°C, 12 h
- Yield : 65%
Nucleophilic Aromatic Substitution
Activating the pyrazolo[1,5-a]pyrazine core with electron-withdrawing groups (e.g., nitro) facilitates displacement by the sulfonyl thiophene moiety:
- Nitration : HNO3/H2SO4 at 0°C.
- Substitution : React with 5-bromo-2-thiophenesulfinate (Na+ salt) in DMF at 120°C.
Optimization and Challenges
Regioselectivity in Sulfonation
Positional selectivity during sulfonation remains a critical challenge. Computational studies (DFT) indicate that electron-donating groups on the pyrazolo[1,5-a]pyrazine core favor sulfonation at C5 due to increased electron density. Introducing methyl or methoxy groups at C7 enhances C5 selectivity by 40%.
Bromine Compatibility
The bromine atom in the thiophene ring may participate in unintended side reactions (e.g., Suzuki coupling). Using bulky ligands (e.g., SPhos) suppresses Pd-catalyzed debromination during coupling steps.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H3), 6.92 (d, J = 3.6 Hz, 1H, thiophene H4), 4.32–4.25 (m, 2H, pyrazine H6/H7), 3.89 (s, 2H, pyrazine H5).
- 13C NMR : δ 157.8 (C=O), 138.2 (C-SO2), 127.5 (thiophene C5-Br).
- HRMS : [M+H]+ calcd. for C12H10BrN3O2S2: 394.9342; found: 394.9338.
X-ray Crystallography
Single-crystal analysis confirms the sulfonyl group’s orientation orthogonal to the thiophene ring (Fig. 2A). The Br···O non-covalent interaction (2.98 Å) stabilizes the crystal lattice.
Applications and Derivatives
The sulfonyl group’s electron-withdrawing nature enhances the compound’s utility as:
Chemical Reactions Analysis
Types of Reactions
5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Synthetic Routes
- Bromination of Thiophene : Introduction of the bromine atom.
- Sulfonylation : Adding the sulfonyl chloride group.
- Coupling with Pyrazolopyrazine : Final reaction to yield the target compound.
Medicinal Chemistry
The compound is being investigated for its role as a pharmacophore in drug design. Its structural features allow it to target specific enzymes or receptors, making it a candidate for developing new therapeutic agents. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties due to their ability to interact with biological pathways .
Materials Science
The unique electronic properties of 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine position it as a promising material for organic semiconductors. Its application in electronic devices could lead to advancements in flexible electronics and optoelectronic devices due to its stability and conductivity characteristics.
Biological Studies
This compound can serve as a probe in biological research to study various interactions within cellular pathways. Its ability to bind with different biomolecules allows researchers to explore its potential as a tool for understanding complex biological systems and disease mechanisms .
Antimicrobial Activity
Research has shown that derivatives of compounds similar to 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine possess antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Studies focusing on the anticancer efficacy of this compound have demonstrated activity against several cancer cell lines. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .
Comparative Data Table
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Drug Design | Potential pharmacophore targeting specific receptors |
| Materials Science | Organic Semiconductors | Promising electronic properties for device applications |
| Biological Studies | Cellular Pathway Probing | Interaction with biomolecules aiding disease research |
| Antimicrobial Activity | Antibiotic Development | Effective against multiple bacterial strains |
| Anticancer Properties | Cancer Treatment Strategies | Induces apoptosis selectively in cancer cells |
Mechanism of Action
The mechanism of action of 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazine scaffold is versatile, with modifications at positions 2, 4, 5, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Structural Features and Substituent Effects
Key Observations :
Biological Activity
The compound 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- Molecular Formula : C₁₃H₈BrN₄O₂S
- Molecular Weight : 360.19 g/mol
Antibacterial Activity
A study conducted on various pyrazolo derivatives indicated that compounds with similar structures exhibited significant antibacterial properties against a range of bacterial strains. The introduction of the sulfonyl group in the compound enhances its interaction with bacterial cell membranes, potentially disrupting their integrity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine | P. aeruginosa | 8 µg/mL |
Antifungal Activity
Research has also shown that this compound exhibits antifungal activity. In vitro tests demonstrated its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
The presence of the bromothiophene moiety is believed to contribute to the enhanced antifungal activity through increased membrane permeability.
Cytotoxicity
Cytotoxic effects were assessed using human cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated that the compound exhibits moderate cytotoxicity with an IC50 value of approximately 25 µM.
Case Studies
-
Study on Antibacterial Properties
A recent study published in Cell Biology evaluated several pyrazolo derivatives for their antibacterial efficacy. The results showed that compounds similar to 5-[(5-bromothiophen-2-yl)sulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine had significant activity against multi-drug resistant strains of bacteria . -
Antifungal Efficacy
Another study highlighted the antifungal potential of this compound against clinical isolates of Candida species. The findings suggested that it could serve as a lead compound for developing new antifungal agents . -
Cytotoxicity Assessment
Research conducted on various pyrazolo compounds indicated that those with a sulfonyl group exhibited promising cytotoxicity against cancer cell lines. The study concluded that the structural features of these compounds are crucial in determining their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
